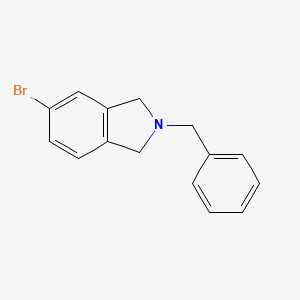

2-Benzyl-5-bromoisoindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-bromo-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTQXTMEZOZGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697181 | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-85-3 | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Core Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to 2-Benzyl-5-bromoisoindoline

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, the isoindoline core represents a privileged scaffold—a structural motif that consistently appears in biologically active compounds. Its rigid, bicyclic framework provides a defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing targeted therapeutics. This compound is a key derivative of this family, functionalized to serve as a versatile intermediate in complex molecular syntheses. The presence of the N-benzyl group offers steric and electronic modulation, while the bromine atom at the 5-position acts as a crucial synthetic handle for cross-coupling reactions, enabling the construction of diverse molecular libraries. This guide provides an in-depth analysis of the physical, chemical, and spectral properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in their synthetic strategies.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is characterized by an isoindoline nucleus where the nitrogen atom is substituted with a benzyl group, and a bromine atom is attached to the 5-position of the aromatic ring.

Molecular Structure:

Caption: General synthetic workflow for this compound.

Reactivity Profile

The molecule possesses several reactive sites, making it a versatile building block.

-

The Bromine Atom (Aryl Halide): The bromine at the 5-position is the most valuable synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups) to build molecular complexity.

-

The Isoindoline Nitrogen: While already substituted, the lone pair on the nitrogen atom retains some basicity and can be protonated to form salts, such as the hydrochloride salt. [1]* The Aromatic Rings: Both the isoindoline and benzyl aromatic rings can undergo electrophilic aromatic substitution, although the isoindoline ring is deactivated by the bromine atom.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a scaffold for pharmacologically active agents. The "1-benzyl-5-bromo" motif is a recurring feature in the development of novel therapeutics, particularly in oncology.

Derivatives of the closely related 1-benzyl-5-bromoindolin-2-one scaffold have been synthesized and evaluated as potent anticancer agents. [2][3][4]Studies have shown that compounds built from this core structure exhibit significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis which is critical for tumor growth and metastasis. [2][3]For example, molecules where complex side chains were introduced at the 3-position of the indolin-2-one ring showed promising IC₅₀ values against breast (MCF-7) and lung (A-549) cancer cell lines. [2][4] The strategic placement of the bromine atom allows for late-stage diversification, a powerful strategy in drug discovery where a common intermediate is used to generate a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related brominated benzyl compounds provides essential guidance for safe handling. [5][6][7]

-

Hazards: This compound should be considered a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. [7][8]It may be harmful if swallowed. [9]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. [5]Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield. [6][8]* First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [6] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [5] * Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and metals. [5]

-

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard N-alkylation methods for similar structures. [2] Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

5-Bromoisoindoline (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromoisoindoline and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile to the flask to create a suspension.

-

Begin stirring the mixture at room temperature.

-

Slowly add benzyl bromide to the reaction mixture dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product via column chromatography on silica gel if necessary.

-

Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed intermediate with significant potential for the synthesis of complex, high-value compounds. Its combination of a rigid isoindoline core, a modulating N-benzyl group, and a synthetically versatile bromine handle makes it an invaluable tool for medicinal chemists. A thorough understanding of its physicochemical properties, spectral signatures, and reactivity is essential for any researcher aiming to incorporate this powerful scaffold into their drug discovery programs. With careful handling and strategic application, this compound will continue to be a relevant building block in the development of next-generation therapeutics.

References

- Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Bromobenzyl bromide.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Benzyl bromide.

- Fisher Scientific. (2025, December 18). Safety Data Sheet - Benzyl bromide.

- TCI Chemicals. (2025, February 11). Safety Data Sheet - 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.

- Sigma-Aldrich. (2024, September 8). Safety Data Sheet - Benzyl bromoacetate.

- Sunway Pharm Ltd. (n.d.). This compound-1,3-dione.

- Kono Chem Co.,Ltd. (n.d.). This compound hydrochloride.

- ChemicalBook. (n.d.). This compound.

- Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.

- BLD Pharm. (n.d.). This compound hydrochloride.

- PubChem. (n.d.). 5-Bromoisoindoline.

- PubMed. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.

- Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PMC.

- McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Khan Academy. (n.d.). Reactions at the benzylic position.

- Ark Pharma Scientific Limited. (n.d.). 2-benzyl-4-bromoisoindoline.

Sources

- 1. This compound hydrochloride, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Benzyl-5-bromoisoindoline: Synthesis, Structure, and Applications

A comprehensive overview for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of the versatile heterocyclic building block, 2-Benzyl-5-bromoisoindoline.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic compound that has garnered interest in the field of medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic isoindoline core, a strategic bromine substituent, and a benzyl group on the nitrogen atom, makes it a valuable building block for the synthesis of more complex molecules. The isoindoline moiety is a privileged scaffold found in a variety of biologically active compounds and natural products. The presence of a bromine atom offers a reactive handle for further functionalization through various cross-coupling reactions, while the benzyl group provides steric and electronic properties that can influence the molecule's interaction with biological targets. This guide provides a detailed exploration of its chemical identity, a step-by-step synthesis protocol, structural characterization, and a discussion of its current and potential applications in drug discovery and development.

Chemical Identity and Molecular Structure

CAS Number: 905274-85-3[1] Molecular Formula: C₁₅H₁₄BrN[1] Molecular Weight: 288.18 g/mol [1]

The molecular structure of this compound consists of a fused ring system where a benzene ring is fused to a pyrrolidine ring, forming the isoindoline core. A bromine atom is substituted at the 5-position of the benzene ring, and a benzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 905274-85-3 | [1] |

| Molecular Formula | C₁₅H₁₄BrN | [1] |

| Molecular Weight | 288.18 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [2] |

| Solubility | Sparingly soluble in water (predicted) | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-benzylation of its precursor, 5-bromoisoindoline. This reaction is a nucleophilic substitution where the nitrogen atom of the isoindoline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide. The following protocol is a representative procedure based on established methods for N-alkylation of similar heterocyclic compounds.[3]

Materials and Reagents

-

Benzyl bromide (or Benzyl chloride)

-

A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF))

-

Reagents for workup and purification (e.g., Water, Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel)

Experimental Procedure

Step 1: Reaction Setup

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoisoindoline (1.0 equivalent).

-

Add anhydrous solvent (e.g., DMF) to dissolve the starting material completely.

Step 2: Deprotonation

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., K₂CO₃, 1.5-2.0 equivalents) portion-wise to the stirred solution. If using a stronger base like NaH, exercise extreme caution.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to facilitate the deprotonation of the isoindoline nitrogen, forming the corresponding anion.

Step 3: N-Benzylation

-

Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

Step 4: Reaction Monitoring and Work-up

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

Step 5: Purification

-

Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons of the isoindoline and benzyl rings (multiple signals in the range of ~7.0-7.5 ppm).- A singlet for the benzylic methylene protons (-CH₂-) adjacent to the nitrogen (~3.8-4.5 ppm).- Two singlets or a pair of doublets for the two methylene groups (-CH₂-) of the isoindoline ring (~4.0-4.5 ppm). |

| ¹³C NMR | - Aromatic carbon signals in the range of ~120-140 ppm.- A signal for the benzylic methylene carbon (~50-60 ppm).- Signals for the isoindoline methylene carbons (~50-55 ppm).- A signal for the carbon attached to the bromine atom. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (288.18 for C₁₅H₁₄⁷⁹BrN and 290.18 for C₁₅H₁₄⁸¹BrN in an approximately 1:1 ratio, characteristic of a bromine-containing compound). |

| Infrared (IR) Spectroscopy | - C-H stretching vibrations for aromatic and aliphatic groups.- C=C stretching vibrations for the aromatic rings.- C-N stretching vibrations.- C-Br stretching vibration. |

Applications and Research Relevance

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromine atom allows for its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at the 5-position of the isoindoline core.

Building Block in Drug Discovery

The isoindoline scaffold is a key component in a number of pharmacologically active compounds. By modifying the this compound core, medicinal chemists can explore structure-activity relationships (SAR) to develop novel drug candidates. For instance, derivatives of this scaffold have been investigated for their potential as anticancer agents.[5][6] The introduction of various substituents via the bromo functionality can lead to compounds with enhanced potency and selectivity for specific biological targets.

Precursor for Advanced Materials

The aromatic and heterocyclic nature of this compound also makes it a potential precursor for the synthesis of organic electronic materials. The ability to functionalize the molecule through the bromine atom allows for the tuning of its electronic and photophysical properties, which is a key aspect in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar bromo-aromatic and amine-containing compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

The precursor, 5-bromoisoindoline, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Similar hazards should be anticipated for its N-benzylated derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its well-defined structure and the presence of a reactive bromine handle provide a platform for the creation of diverse and complex molecular architectures. The synthetic protocol outlined in this guide offers a practical approach for its preparation, enabling further exploration of its utility in the development of novel therapeutic agents and advanced materials. As research in these areas continues to evolve, the demand for such strategically functionalized heterocyclic compounds is expected to grow, highlighting the importance of a thorough understanding of their synthesis and properties.

References

-

Advent Chembio. 5-Bromoisoindoline, 95%. Available from: [Link]

- Al-Warhi, T., Almahli, H., Maklad, R. M., Elsayed, Z. M., El Hassab, M. A., Alotaibi, O. J., ... & El-Ashrey, M. K. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.

- Vila, N., Besada, P., Prieto, M., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594.

-

The Royal Society of Chemistry. Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. Available from: [Link]

-

PubChem. 5-Bromoisoindoline. Available from: [Link]

- Kharbach, Y., Essaber, M., Qachchachi, F. Z., El Kazzouli, S., Bouissane, L., Guionneau, P., & El Ammari, L. (2016). 1-Benzyl-5-bromoindoline-2, 3-dione.

-

ResearchGate. 2-Benzyl-5-methoxyisoindoline-1,3-dione. Available from: [Link]

-

PubMed. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

- Al-Warhi, T., Almahli, H., Maklad, R. M., Elsayed, Z. M., El Hassab, M. A., Alotaibi, O. J., ... & Eldehna, W. M. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.

Sources

- 1. This compound hydrochloride, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the 2-Benzyl-5-bromoisoindoline Core

An In-depth Technical Guide to the Reactivity and Stability of the 2-Benzyl-5-bromoisoindoline Scaffold

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

The isoindoline nucleus is a privileged heterocyclic motif, forming the structural cornerstone of numerous natural products and clinically significant pharmaceutical agents.[1] Its fusion of a benzene ring with a five-membered nitrogen-containing ring provides a rigid, three-dimensional architecture amenable to diverse functionalization. The this compound scaffold, in particular, emerges as a highly strategic building block in medicinal chemistry. The N-benzyl group not only serves as a common protecting group, readily removable via hydrogenolysis, but also provides a lipophilic vector that can probe deep hydrophobic pockets in biological targets.[2] Concurrently, the bromine atom at the 5-position acts as a versatile synthetic handle, enabling a wide array of late-stage diversification strategies through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the synthesis, reactivity, and stability of this scaffold, offering field-proven insights to unlock its full potential in drug discovery programs.

Synthesis of the this compound Scaffold

The construction of the this compound core can be approached through two primary, logically sound strategies: (A) formation of the isoindoline ring system first, followed by N-benzylation, or (B) a convergent approach where the benzylamine moiety is integral to the ring-forming cyclization.

Synthetic Strategy A: N-Alkylation of 5-Bromoisoindoline

This is the most direct and often preferred method, contingent on the availability of the 5-bromoisoindoline precursor.[3] The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The nitrogen atom of 5-bromoisoindoline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

Causality of Experimental Choices: The choice of a suitable base and solvent is critical for reaction efficiency. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to facilitate the reaction without promoting side reactions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the isoindoline nitrogen, while not participating in the reaction itself.

Experimental Protocol: N-benzylation of 5-Bromoisoindoline

-

Reaction Setup: To a dry round-bottom flask charged with a magnetic stir bar, add 5-bromoisoindoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to form a stirrable slurry (approx. 0.1 M concentration of the isoindoline).

-

Reagent Addition: To this stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Synthetic Strategy B: Cyclization of 4-Bromo-1,2-bis(bromomethyl)benzene with Benzylamine

This convergent strategy builds the isoindoline ring by reacting a suitable precursor, 4-bromo-1,2-bis(bromomethyl)benzene, with benzylamine. This is a double nucleophilic substitution where the primary amine first displaces one benzylic bromide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second.

Causality of Experimental Choices: A non-nucleophilic base is required to scavenge the HBr generated during the reaction, driving the equilibrium towards product formation. A hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is suitable. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 reactions. Using a slight excess of benzylamine can be beneficial, but a large excess should be avoided to minimize the formation of dibenzylamine as a byproduct.

Experimental Protocol: Cyclization with Benzylamine

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-bis(bromomethyl)benzene (1.0 eq) in anhydrous acetonitrile (MeCN).

-

Reagent Addition: Add triethylamine (Et₃N) (2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Nucleophile Addition: Add benzylamine (1.05 eq) dropwise to the cold, stirring solution.

-

Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction for the disappearance of starting materials by TLC.

-

Work-up and Purification: Follow the work-up and purification procedure as described in Strategy A.

Diagram 1: Synthetic Pathways to the Scaffold

Caption: Overview of the two primary synthetic routes.

Reactivity Profile of the Scaffold

The reactivity of this compound is governed by three key structural features: the electron-rich aromatic ring, the benzylic C-H bonds of the N-benzyl group, and the tertiary amine nitrogen.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of the isoindoline core is activated towards electrophilic attack by the nitrogen atom of the pyrrolidine ring, which is a powerful ortho-, para-directing group through resonance donation of its lone pair. However, this is counterbalanced by the bromine atom at C5, which is a deactivating ortho-, para-director.

-

Regioselectivity: The directing effects of the two substituents must be considered.

-

Amino Group (at C2 via the fused ring): Strongly activating, directs ortho and para. The positions ortho to the amino-fused carbon are C4 and C7. The position para is C5 (already substituted).

-

Bromo Group (at C5): Deactivating, directs ortho and para. The positions ortho to the bromo are C4 and C6. The position para is C7.

-

Combining these effects, the positions most activated for electrophilic attack are C4 and C7 , with C7 often being sterically more accessible. The C6 position is also activated by the bromine but less so by the amino group, making it a likely site for minor products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-Benzyl-5-bromo-7-nitroisoindoline | C7 is activated by both groups and sterically accessible. |

| Halogenation | Br⁺, Cl⁺ | 2-Benzyl-5,7-dibromoisoindoline | Strong activation leads to substitution at the most favorable position. |

| Friedel-Crafts Acylation | RCO⁺ | 2-Benzyl-7-acyl-5-bromoisoindoline | Requires Lewis acid, which may complex with the nitrogen, deactivating the ring. Harsher conditions may be needed. |

Diagram 2: EAS Regioselectivity

Caption: Analysis of directing effects on the aromatic ring.

Reactions at the N-Benzyl Group

The N-benzyl group is a site of significant reactivity, primarily involving cleavage of the N-C bond or oxidation at the benzylic carbon.

-

N-Debenzylation (Protecting Group Removal): The benzyl group is commonly removed to unmask the secondary amine for further functionalization.

-

Hydrogenolysis: This is the most common and clean method. Catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) in the presence of H₂ gas cleaves the N-benzyl bond to yield 5-bromoisoindoline and toluene.[2]

-

Oxidative Cleavage: Reagents like ceric ammonium nitrate (CAN) can effect debenzylation, though they are less selective if other oxidizable groups are present.[4]

-

Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate with Pd/C is a safer and often equally effective alternative to using hydrogen gas.

-

-

Oxidation of Benzylic C-H: The benzylic protons are susceptible to oxidation.

-

Under mild conditions, oxidation can lead to the corresponding N-benzoylamide.[5]

-

More vigorous oxidation can lead to cleavage of the benzyl group.

-

Enzymatic oxidation, for example by monoamine oxidase B (MAO-B), is known to convert benzylamines to the corresponding benzaldehyde, which would imply degradation in a biological system.[2]

-

Stability Profile and Degradation Pathways

The stability of the this compound scaffold is a critical parameter for its storage, handling, and application in multi-step syntheses and as a final drug product.

Chemical Stability

-

pH Stability:

-

Acidic Conditions: As a tertiary amine (pKa of the conjugate acid is predicted to be around 6.5-7.0), the scaffold will be protonated and exist as a soluble salt in acidic media. It is generally stable to moderately acidic conditions, but strong, non-nucleophilic acids could potentially promote slow debenzylation over extended periods.

-

Basic Conditions: The scaffold is stable under basic conditions. Strong bases are used in its synthesis without degradation.[1]

-

-

Oxidative Stability: The tertiary amine and, particularly, the benzylic C-H bonds are susceptible to oxidation. Prolonged exposure to air and light should be avoided. Storage under an inert atmosphere (Nitrogen or Argon) at low temperatures is recommended.[6]

-

Reductive Stability: The scaffold is stable to many reducing agents, but is susceptible to catalytic hydrogenation, which will cleave the N-benzyl group as discussed previously.

Photostability

Aromatic amines and brominated aromatic compounds can be sensitive to light. Photodegradation could potentially proceed via two pathways:

-

Homolytic cleavage of the C-Br bond: UV light can induce the formation of an aryl radical, which could then undergo a variety of radical-mediated degradation reactions.

-

Photo-oxidation: Light can accelerate the oxidation of the amine or the benzylic position, especially in the presence of oxygen.

Protocol: ICH Q1B Photostability Testing A formal photostability study should be conducted according to ICH guidelines to fully characterize the scaffold's behavior upon light exposure.[7][8]

-

Sample Preparation: Prepare solid-state samples of the compound and solutions in a common solvent (e.g., acetonitrile/water).

-

Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Dark Control: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.

-

Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method at various time points to quantify the parent compound and detect any degradation products.

Diagram 3: Potential Degradation Pathways

Caption: Major potential degradation routes for the scaffold.

Application in Drug Development

The this compound scaffold is a valuable intermediate for building more complex molecules. Its true utility lies in its capacity for controlled, sequential functionalization.

-

Use as a Protected Core: The N-benzyl group acts as a robust protecting group for the isoindoline nitrogen, allowing for extensive chemistry to be performed on the aromatic ring (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings at the C5-Br position). Subsequent debenzylation then reveals the secondary amine for further modification, such as acylation or alkylation.

-

Scaffold for Library Synthesis: The dual functionality of the C-Br bond and the removable N-benzyl group makes it an ideal starting point for parallel synthesis. A library of diverse compounds can be generated by varying the cross-coupling partner at C5, followed by reacting the debenzylated core with a panel of reagents.

-

Bioisostere and Structural Analogue: The isoindoline core is a known pharmacophore. For instance, derivatives of the related 1-benzyl-5-bromoindolin-2-one scaffold have been synthesized and evaluated as novel anticancer agents, demonstrating the therapeutic potential of this substitution pattern.[5]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 288.18 g/mol | Calculation |

| logP | ~3.5 - 4.0 | Computational (e.g., cLogP) |

| pKa (Conjugate Acid) | ~6.5 - 7.0 | Computational |

| H-Bond Acceptors | 1 (Nitrogen) | Inspection |

| H-Bond Donors | 0 | Inspection |

Conclusion and Future Outlook

The this compound scaffold represents a confluence of stability and versatile reactivity, making it a powerful tool for the modern medicinal chemist. Its synthesis is straightforward, and its key reactive sites—the C5-Br bond for cross-coupling, the N-benzyl group for cleavage, and the activated aromatic ring for further substitution—can be addressed with a high degree of predictability and control. While stable under typical synthetic and storage conditions, users must remain cognizant of its susceptibility to oxidative and photolytic degradation, necessitating appropriate handling and storage protocols. By leveraging the strategic functional handles inherent in its design, the this compound core will continue to serve as a valuable platform for the discovery and development of novel therapeutics.

References

-

Jadhav, S. A., & Patil, P. S. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(21), 7569. [Link]

-

Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). Selective mono-N-debenzylation of N-benzyl-N-(p-nitrobenzyl)amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. [Link]

-

Al-Warhi, T., Almahli, H., Maklad, R. M., Elsayed, Z. M., El Hassab, M. A., Alotaibi, O. J., ... & Eldehna, W. M. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

-

Sciencemadness Wiki. (2025). Benzylamine. [Link]

-

PubChem. (n.d.). 5-Bromoisoindoline. National Center for Biotechnology Information. [Link]

-

Rao, S. N., Reddy, N. N. K., Samanta, S., & Adimurthy, S. (2017). I2-Catalyzed Oxidative Amidation of Benzylamines and Benzyl Cyanides under Mild Conditions. The Journal of Organic Chemistry, 82(19), 10548-10555. [Link]

-

Wikipedia. (2024). Benzylamine. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US2945044A - Certain 1-(diethyl-aminoethyl), 5-amino, 2-benzyl or substituted benzyl, benzimidazoles - Google Patents [patents.google.com]

- 3. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1187830-70-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Benzyl-5-bromoisoindoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific, highly promising derivative: the 2-Benzyl-5-bromoisoindoline scaffold. We will provide a comprehensive investigation into the structure-activity relationships (SAR) of its analogs, offering a technical framework for researchers engaged in the design and development of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and biological outcomes, grounding its claims in authoritative scientific literature.

The Isoindoline Scaffold: A Cornerstone of Modern Therapeutics

Heterocyclic compounds are fundamental to the development of active pharmaceutical ingredients, and among them, the isoindoline skeleton holds a place of distinction.[1][2] This bicyclic structure, featuring a benzene ring fused to a five-membered nitrogen-containing ring, serves as a versatile and adaptable framework for creating molecules that can interact with specific biological targets.[4] Its derivatives have demonstrated a remarkable range of biological effects, including anti-inflammatory, anticancer, analgesic, and enzyme inhibitory activities.[2][5][6][7]

The specific focus of this guide, the this compound-1,3-dione core, presents three key regions for synthetic modification and SAR exploration:

-

The Isoindoline-1,3-dione Core: This rigid phthalimide-like structure provides a stable anchor for orienting substituents within a biological target's binding site.

-

The N-Benzyl Group: This substituent offers a critical point for establishing hydrophobic and aromatic (e.g., π-π stacking) interactions, significantly influencing binding affinity.[8][9]

-

The 5-Bromo Substituent: The bromine atom is not merely a placeholder. Its size, electronegativity, and ability to form halogen bonds can profoundly impact potency and selectivity.

This guide will systematically dissect the role of each component in driving biological activity, providing a roadmap for rational drug design.

Synthesis of this compound Analogs: A Practical Workflow

The generation of a diverse library of analogs is the first crucial step in any SAR investigation. The this compound-1,3-dione core is readily accessible through a straightforward and robust synthetic route.

General Synthetic Protocol

A common and efficient method for synthesizing the parent scaffold involves the condensation reaction between 4-bromophthalic anhydride and benzylamine. This reaction can be performed under thermal conditions or with microwave assistance to improve reaction times and yields.

Step-by-Step Protocol: Synthesis of this compound-1,3-dione

-

Reagent Preparation: In a suitable reaction vessel, combine 4-bromophthalic anhydride (1.0 eq) and benzylamine (1.1 eq).

-

Solvent Addition: Add a high-boiling point solvent such as glacial acetic acid or N,N-Dimethylformamide (DMF).

-

Reaction Condition: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Synthetic Workflow Diagram

Caption: Key modification points for SAR studies.

Case Study: Targeting VEGFR-2 with Related Scaffolds

While direct SAR data on this compound-1,3-dione is proprietary or emergent, highly relevant insights can be drawn from studies on structurally similar compounds. Research on 1-Benzyl-5-bromoindolin-2-ones as anticancer agents provides an excellent case study, particularly their activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. [11][12][13] VEGFR-2 is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibiting this receptor is a validated strategy in oncology.

A study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones demonstrated that this scaffold is a potent starting point for VEGFR-2 inhibitors. [11]The key findings from this research are directly applicable to the SAR exploration of our core molecule:

-

The 1-benzyl-5-bromo portion of the molecule anchors it within the kinase active site.

-

Systematic modification of a linker at the 3-position was crucial for achieving high potency.

-

Specifically, derivatives bearing a 4-arylthiazole moiety showed the most promising activity against breast (MCF-7) and lung (A-549) cancer cell lines. [11][13]

Quantitative SAR Data

The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of key analogs from the referenced study. [11]

| Compound ID | R-Group on Thiazole | IC₅₀ MCF-7 (µM) | IC₅₀ A-549 (µM) | IC₅₀ VEGFR-2 (µM) |

|---|---|---|---|---|

| 7c | 4-Fluorophenyl | 7.17 ± 0.94 | 15.31 ± 1.15 | 0.728 |

| 7d | 4-Chlorophenyl | 2.93 ± 0.47 | 10.16 ± 1.09 | 0.503 |

| Sorafenib | Reference Drug | - | - | 0.090 |

Data extracted from Al-Warhi et al., Molecules, 2023. [11] This data clearly indicates that substitution on the appended arylthiazole ring influences potency, with the 4-chlorophenyl derivative (7d ) being the most active in this series. [11]This highlights the importance of exploring substitutions on the terminal aromatic ring in addition to the core N-benzyl group.

Experimental Protocols for Biological Evaluation

To establish a robust SAR, synthesized compounds must be evaluated in validated biological assays.

Protocol: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Biological Evaluation Workflow

Caption: A typical workflow for evaluating new analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. This guide has established the fundamental principles of its SAR, highlighting the critical roles of the N-benzyl group, the 5-bromo substituent, and the isoindoline core.

Key Takeaways:

-

N-Benzyl Ring: This is a primary driver of potency. SAR exploration via substitution is essential for optimizing hydrophobic and aromatic interactions.

-

5-Bromo Position: This site offers opportunities for introducing key interactions like halogen bonding and for fine-tuning the physicochemical properties of the analogs.

-

Scaffold Rigidity: The inherent rigidity of the isoindoline core is advantageous for locking the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Future work should focus on synthesizing and testing a wider array of analogs to build a more detailed quantitative structure-activity relationship (QSAR) model. This should include exploring bioisosteric replacements for the bromine atom and the dione carbonyls, as well as investigating a broader range of biological targets beyond kinases, such as cholinesterases [8]and other enzymes. [7]The insights provided herein offer a solid foundation for these future drug discovery efforts.

References

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (MDPI) [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (Semantic Scholar) [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (MDPI) [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (PubMed Central) [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (ACS Omega) [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (ResearchGate) [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (ResearchGate) [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (NIH) [Link]

-

[Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. (PubMed) [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (MDPI) [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (PubMed) [Link]

-

2-Benzyl-5-methoxyisoindoline-1,3-dione. (NIH) [Link]

-

(PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (ResearchGate) [Link]

-

(PDF) 2-Benzyl-5-methoxyisoindoline-1,3-dione. (ResearchGate) [Link]

-

Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (NIH) [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (PubMed Central) [Link]

Sources

- 1. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-1,3-dione - CAS:82104-06-1 - Sunway Pharm Ltd [3wpharm.com]

- 11. mdpi.com [mdpi.com]

- 12. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 2-Benzyl-5-bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanisms and kinetics pertinent to the synthesis of 2-Benzyl-5-bromoisoindoline. While specific kinetic data for this exact molecule is not extensively published, this document synthesizes established principles from analogous N-alkylation reactions of heterocyclic amines to construct a robust theoretical and practical framework. We will delve into the mechanistic pathways, the influence of substituents on reactivity, and the kinetic parameters that govern the formation of this compound. This guide is intended to equip researchers and professionals in drug development with the foundational knowledge to approach the synthesis and further functionalization of this compound with scientific rigor.

Introduction: The Significance of the Isoindoline Scaffold

Isoindoline and its derivatives are privileged heterocyclic motifs frequently encountered in pharmaceuticals, agrochemicals, and materials science. Their rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a benzyl group at the 2-position and a bromine atom at the 5-position of the isoindoline core, yielding this compound, offers a versatile intermediate for further chemical elaboration. The benzyl group can influence solubility and steric interactions, while the bromo-substituent serves as a key handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. A thorough understanding of the synthesis of this key intermediate is therefore crucial for its effective utilization in medicinal chemistry and materials science.

Proposed Synthesis and Reaction Mechanism

The synthesis of this compound is most commonly achieved through the N-alkylation of 5-bromoisoindoline with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This transformation is a classic example of a nucleophilic substitution reaction.

The Nucleophilic Substitution Pathway: An SN2 Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic nitrogen atom of 5-bromoisoindoline attacks the electrophilic benzylic carbon of the benzyl halide, leading to the simultaneous formation of the C-N bond and cleavage of the C-halogen bond.

Figure 1: Proposed SN2 mechanism for the synthesis of this compound.

The key steps of the SN2 mechanism are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-bromoisoindoline attacks the electrophilic carbon atom of the benzyl halide.

-

Transition State: A high-energy transition state is formed where the C-N bond is partially formed, and the C-Br bond is partially broken. The central carbon atom is pentacoordinate in this transient state.

-

Product Formation: The C-N bond is fully formed, and the bromide ion departs as the leaving group, resulting in the formation of this compound.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

Factors Influencing the Reaction

Several factors can influence the rate and efficiency of the N-benzylation of 5-bromoisoindoline:

-

Nature of the Leaving Group: The reactivity of the benzyl halide is dependent on the nature of the leaving group. Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed for SN2 reactions. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to scavenge the proton generated during the reaction without competing with the isoindoline as a nucleophile.

-

Temperature: The reaction rate can be increased by raising the temperature. However, excessive heat may lead to side reactions.

Reaction Kinetics

Rate Law

For a typical SN2 reaction, the rate is dependent on the concentration of both the nucleophile and the electrophile. Therefore, the expected rate law for the formation of this compound is:

Rate = k[5-bromoisoindoline][benzyl halide]

where:

-

k is the second-order rate constant.

-

[5-bromoisoindoline] is the concentration of 5-bromoisoindoline.

-

[benzyl halide] is the concentration of the benzylating agent.

The reaction is expected to follow second-order kinetics overall, being first-order with respect to each reactant.

Substituent Effects on Nucleophilicity and Kinetics

The electronic properties of substituents on both the nucleophile and the electrophile can significantly impact the reaction rate.

-

Effect of the Bromo Substituent: The bromine atom at the 5-position of the isoindoline ring is an electron-withdrawing group due to its inductive effect. This will decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity. Consequently, 5-bromoisoindoline is expected to be a weaker nucleophile than unsubstituted isoindoline. This will result in a slower reaction rate compared to the benzylation of the parent isoindoline.

-

Effect of Substituents on the Benzyl Halide: Electron-withdrawing groups on the phenyl ring of the benzyl halide will increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups will decrease the reaction rate.

Activation Parameters

The Arrhenius equation describes the temperature dependence of the rate constant:

k = A * exp(-Ea / RT)

where:

-

A is the pre-exponential factor.

-

Ea is the activation energy.

-

R is the ideal gas constant.

-

T is the absolute temperature.

For SN2 reactions, the activation energy is influenced by steric hindrance and the strength of the bonds being broken and formed. The reaction between 5-bromoisoindoline and benzyl bromide is expected to have a moderate activation energy.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of this compound and a workflow for studying its reaction kinetics.

Synthesis of this compound

Materials:

-

5-bromoisoindoline

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromoisoindoline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Kinetic Study Workflow

A kinetic study of the reaction can be performed to determine the rate law and activation parameters.

Figure 2: Workflow for a kinetic study of the N-benzylation of 5-bromoisoindoline.

Analytical Techniques for Kinetic Monitoring:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the reactants and products over time.

-

Gas Chromatography (GC): If the components are sufficiently volatile, GC can be used for monitoring the reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide real-time data on the concentrations of reactants and products without the need for sample workup.

Conclusion

The synthesis of this compound is a fundamental transformation that proceeds via a well-understood SN2 mechanism. While specific kinetic parameters for this reaction are not extensively documented, a comprehensive understanding can be derived from the established principles of nucleophilic substitution reactions. The reaction rate is influenced by the nature of the leaving group, solvent, base, temperature, and the electronic effects of substituents on both the isoindoline and benzyl halide moieties. The provided experimental protocols and kinetic study workflow offer a solid foundation for researchers to synthesize and characterize this important building block for drug discovery and materials science. Further experimental investigation is warranted to precisely determine the kinetic parameters and to fully elucidate the impact of the bromo-substituent on the nucleophilicity of the isoindoline nitrogen.

References

- Al-Adhami, H. J. A., & Al-Majidi, S. M. H. (2023). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Iraqi Journal of Science, 64(2), 859-872.

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole.

- El-Sayed, M. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.

- Khan Academy. (n.d.). Reactions at the benzylic position.

- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.

- National Center for Biotechnology Information. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.

- National Center for Biotechnology Information. (2015). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases.

- National Center for Biotechnology Information. (2010). 2-Benzyl-5-methoxyisoindoline-1,3-dione.

- ResearchGate. (2023). (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.

- ResearchGate. (2010). (PDF) 2-Benzyl-5-methoxyisoindoline-1,3-dione.

- Sunway Pharm Ltd. (n.d.). This compound-1,3-dione.

Methodological & Application

Protocol for the synthesis of 2-Benzyl-5-bromoisoindoline

An In-Depth Guide to the Synthesis of 2-Benzyl-5-bromoisoindoline: Protocol and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a key intermediate in the development of novel therapeutics and functional materials. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the specific functionalization with a benzyl group at the 2-position and a bromine atom at the 5-position offers versatile handles for further molecular elaboration.[1] This guide delves into the mechanistic underpinnings of the synthetic strategy, explains the rationale behind procedural choices, and presents a self-validating, step-by-step protocol suitable for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Isoindoline Core

The isoindoline heterocyclic system is a core component of numerous biologically active compounds and pharmaceuticals.[1] Its rigid, bicyclic structure serves as a valuable scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The title compound, this compound, is of particular synthetic utility. The bromine atom at the 5-position provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, vinyl, alkynyl, or amino substituents.[2] Concurrently, the benzyl group serves as a stable and robust protecting group for the isoindoline nitrogen, which can be removed under hydrogenolysis conditions if required for subsequent synthetic steps.

This protocol details a classical and efficient approach to this molecule via the direct N-alkylation of 5-bromoisoindoline.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution (SN2) reaction. The core principle involves the deprotonation of the secondary amine of 5-bromoisoindoline to enhance its nucleophilicity, followed by an attack on the electrophilic benzylic carbon of benzyl bromide.

Step 1: Deprotonation. A suitable base is used to abstract the proton from the nitrogen atom of 5-bromoisoindoline, generating a potent nucleophilic isoindolide anion.

Step 2: Nucleophilic Attack. The generated anion attacks the electrophilic methylene carbon of benzyl bromide. This concerted step involves the formation of a new Carbon-Nitrogen bond and the simultaneous cleavage of the Carbon-Bromine bond, with bromide acting as the leaving group.

The choice of base and solvent is critical for maximizing reaction efficiency and minimizing side reactions. A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), is ideal as it effectively solvates the counter-ion of the base while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of 5-bromoisoindoline to the target compound.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and includes robust measures for reaction monitoring and purification.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Bromoisoindoline | ≥97% | Commercially Available | Store in a desiccator. |

| Benzyl Bromide | ≥98% | Commercially Available | Lachrymator. Handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercially Available | Dry in an oven at 120 °C before use. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a Sure/Seal™ bottle. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Deionized Water | N/A | In-house | For work-up. |

| Brine (Saturated NaCl) | N/A | Prepared in-house | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Methodology

Causality and Logic: An inert atmosphere is established to prevent any potential side reactions with atmospheric moisture, although it is less critical with a mild base like K₂CO₃ than with highly reactive bases like NaH. Anhydrous DMF is used as it is a polar aprotic solvent that promotes SN2 reactions.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoisoindoline (1.0 g, 5.05 mmol, 1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (1.39 g, 10.1 mmol, 2.0 eq) to the flask, followed by anhydrous DMF (25 mL).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Stirring: Stir the resulting suspension vigorously at room temperature for 15 minutes.

-

Addition of Electrophile: Using a syringe, add benzyl bromide (0.66 mL, 5.56 mmol, 1.1 eq) dropwise to the suspension over 5 minutes. A slight exotherm may be observed. Causality and Logic: A slight excess of benzyl bromide ensures the complete consumption of the starting material. Dropwise addition helps to control any potential exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every hour (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot (visualized by UV light or ninhydrin stain) is no longer visible. The typical reaction time is 3-5 hours.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Causality and Logic: The aqueous work-up is crucial for removing the DMF solvent and inorganic salts (KBr, excess K₂CO₃), which are soluble in water but not in ethyl acetate.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Equilibrate the column with 5% ethyl acetate in hexanes.

-

Load the crude product onto the column and elute with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.

-

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 5-Bromoisoindoline (1.0 g, 5.05 mmol) |

| Alkylating Agent | Benzyl Bromide (0.66 mL, 5.56 mmol) |

| Base | Potassium Carbonate (1.39 g, 10.1 mmol) |

| Solvent | Anhydrous DMF (25 mL) |

| Temperature | Room Temperature (~20-25 °C) |

| Reaction Time | 3-5 hours |

| Expected Yield | 1.2 to 1.35 g (82-93%) |

| Molecular Weight | 288.19 g/mol |

Safety and Hazard Considerations

-

Benzyl Bromide: Is a potent lachrymator and is corrosive. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

N,N-Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen. Avoid inhalation and skin contact.

-

General Precautions: Perform the reaction in a well-ventilated area. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Trustworthiness and Self-Validation

The protocol's integrity is ensured by the in-process control. The use of TLC is a critical self-validating step. A successful reaction is confirmed by:

-

The complete disappearance of the 5-bromoisoindoline spot on the TLC plate.

-

The appearance of a new, less polar product spot (this compound).

Final product identity and purity should be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the outcome against expected spectral data.

References

-

Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Synthesis of usefully functionalized isoindolinones. Retrieved from [Link]

-

PubMed Central. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]

Sources

Leveraging 2-Benzyl-5-bromoisoindoline in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

An Application Guide for Researchers

Abstract: The isoindoline scaffold is a privileged heterocyclic motif, forming the core of numerous clinically significant pharmaceutical agents.[1][2][3] Its strategic functionalization is paramount in drug discovery for developing novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Benzyl-5-bromoisoindoline as a key building block in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide a robust and validated experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting. The aim is to empower researchers to efficiently synthesize diverse libraries of 5-aryl-2-benzylisoindolines for downstream applications, particularly in structure-activity relationship (SAR) studies.[4]

Scientific Foundation: The Suzuki-Miyaura Reaction with a Heterocyclic Substrate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5][6][7] The reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.

The catalytic cycle, as it applies to this compound, proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[8] The reactivity order for halides is typically I > Br > Cl.[6]

-

Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium atom.[6][8][9]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired 5-aryl-2-benzylisoindoline product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][8]

While the N-benzyl group on the isoindoline nitrogen serves as a protecting group, it's crucial to recognize that nitrogen-containing heterocycles can sometimes interact with and inhibit the palladium catalyst.[10][11] Therefore, the choice of ligand is critical to stabilize the catalyst and promote efficient turnover.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.[12]

Materials and Reagents

-

Substrate: this compound (1.0 equiv.)

-

Coupling Partner: Arylboronic acid (1.2-1.5 equiv.)

-

Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or similar Pd(0)/Pd(II) source.[13]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[4]

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v ratio).[14]

-

Equipment: Schlenk flask or microwave reaction vial, magnetic stir bar, condenser, nitrogen or argon gas line, heating mantle or oil bath, standard laboratory glassware for workup.

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Place this compound (1.0 equiv.), the selected arylboronic acid (1.3 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) into a dry Schlenk flask equipped with a magnetic stir bar.

-

Degassing: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13] Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[7][12]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe under a positive pressure of inert gas. The concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

-